1-(3,4-Dimethoxybenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea
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Description
1-(3,4-Dimethoxybenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea is a useful research compound. Its molecular formula is C19H23FN2O4 and its molecular weight is 362.401. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Derivatives
N-(4-methoxy-3-nitrobenzyl) Derivatives of Nitrogen-containing Heterocycles
A study explored the synthesis of N-(4-methoxy-3-nitrobenzyl) derivatives from various nitrogen heterocycles, demonstrating the versatility of similar compounds in creating derivatives with potential biological activities (Harutyunyan, 2016).
Potential Drug Development and Analysis
Synthesis of Deuterium-labeled Derivatives for LC–MS Analysis
A research focused on synthesizing deuterium-labeled derivatives of a compound structurally related to the one of interest for use as an internal standard in liquid chromatography-mass spectrometry (LC–MS) analysis, indicating the compound's relevance in pharmacokinetic studies (Liang et al., 2020).
Biochemical and Biophysical Research
Anaerobic O-demethylations by Sporomusa ovata
This study investigated the O-demethylase activity in Sporomusa enzymes, which could hydrolyze methyl-oxygen linkages of compounds with methoxy groups under anaerobic conditions. Such research highlights the environmental and biochemical significance of methoxy-containing compounds (Stupperich et al., 1996).
New Protective Groups in Organic Synthesis
Development of New Alcohol Protecting Groups
Research introduced new protecting groups for alcohols, including ones with fluorobenzyl functionalities, demonstrating the utility of fluorinated compounds in synthetic chemistry and potentially guiding the use of 1-(3,4-Dimethoxybenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea in similar contexts (Crich et al., 2009).
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4/c1-24-16-8-7-13(9-17(16)25-2)11-21-19(23)22-12-18(26-3)14-5-4-6-15(20)10-14/h4-10,18H,11-12H2,1-3H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBBBADGOLMBJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC(=CC=C2)F)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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